molecular formula C18H23N5O4 B2484236 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-39-3

8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2484236
CAS RN: 876891-39-3
M. Wt: 373.413
InChI Key: ZNNSXMXKOQZJKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related purine derivatives involves multi-step chemical reactions, starting from base purine compounds and introducing specific functional groups. For instance, Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino substituted derivatives of a base purine compound, showing variations in cardiovascular activity based on the substituents added (Chłoń-Rzepa et al., 2004). Such methodologies highlight the versatility of purine chemistry in generating diverse molecules for specific research applications.

Molecular Structure Analysis

Molecular structure analysis of related compounds often reveals significant insights into their chemical behavior and interaction potentials. Xiao et al. (1993) presented the keto-enamine tautomerism in their studied compound, showcasing how specific bond distances and planarity affect molecular stability and reactivity (Xiao et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving purine derivatives can lead to a wide range of products with varied biological activities. For example, Ueda et al. (1987) investigated the antitumor activity and vascular relaxing effect of novel purine derivatives, illustrating the potential pharmaceutical applications of these compounds (Ueda et al., 1987).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application of purine derivatives. Shukla et al. (2020) performed a quantitative investigation on the intermolecular interactions present in a xanthine derivative, providing insights into the anisotropic distribution of interaction energies and their implications for material design (Shukla et al., 2020).

Chemical Properties Analysis

The chemical properties of purine derivatives, including reactivity, stability, and interaction with biological targets, are essential for their application in research and therapy. Hirayama et al. (1993) described the structure of a xanthine derivative acting as a potent antagonist of the adenosine A1 receptor, highlighting the importance of specific substituents on biological activity (Hirayama et al., 1993).

Scientific Research Applications

Synthesis and Cardiovascular Activity

One study focused on the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. These compounds, including derivatives with 8-(ethylamino) substituents, displayed prophylactic antiarrhythmic activity and hypotensive effects. The study emphasizes the potential therapeutic applications of these compounds in cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Antitumor Activity and Vascular Relaxing Effect

Another research investigated purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealing their synthesis and examining their biological activities, including antitumor activity and vascular relaxing effects. Although not directly mentioning 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, this study highlights the broader context of purine derivatives' potential in therapeutic applications (Ueda et al., 1987).

Reaction and Structural Analysis

Research into the reactions of aminotheophyllines with glycerol epichlorohydrin led to the formation of compounds structurally related to 8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This study provides insight into the chemical reactions and structural properties of these compounds, contributing to the understanding of their potential applications (Kremzer et al., 1981).

Mechanism of Action

Target of Action

The primary target of MFCD06751471, also known as Mycophenolic acid, is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

Mycophenolic acid works by blocking IMPDH , which is needed by lymphocytes to make guanosine . By inhibiting the function of IMPDH, Mycophenolic acid disrupts the synthesis of guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes .

Biochemical Pathways

The inhibition of IMPDH by Mycophenolic acid affects the de novo synthesis pathway of purine nucleotides . This disruption leads to a decrease in the availability of guanosine nucleotides, which in turn affects the proliferation of lymphocytes .

Pharmacokinetics

The pharmacokinetics of Mycophenolic acid involves its absorption, distribution, metabolism, and excretion . It has a bioavailability of 72% (sodium) and 94% (mofetil) . It is metabolized in the liver and has an elimination half-life of 17.9±6.5 hours . Most of the drug (93%) is excreted in the urine, with 6% being excreted in the feces .

Result of Action

The molecular and cellular effects of Mycophenolic acid’s action primarily involve the suppression of the immune response . By inhibiting the proliferation of T and B lymphocytes, Mycophenolic acid reduces the body’s immune response, making it useful in preventing organ transplant rejection and treating autoimmune conditions .

Action Environment

The action, efficacy, and stability of Mycophenolic acid can be influenced by various environmental factors. These may include the patient’s physiological condition (such as liver function), genetic makeup, age, and other individual factors . For instance, the half-life of some drugs, including Mycophenolic acid, may be remarkably long in older people . Therefore, drug administration must be based on each patient’s needs, and dosage adjustments may be necessary to achieve optimal therapeutic outcomes .

properties

IUPAC Name

8-(ethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)9-12(24)10-27-13-7-5-6-11(2)8-13/h5-8,12,24H,4,9-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNSXMXKOQZJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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